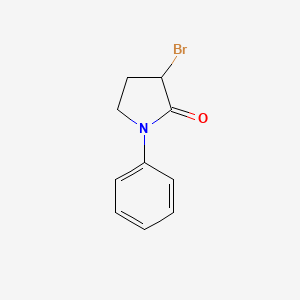
3-Bromo-1-phenylpyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-phenylpyrrolidin-2-one is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceutical sciences and agrochemistry. It is a brominated pyrrolidine derivative that can serve as a building block for the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of 3-bromo-1-phenylpyrrolidin-2-one derivatives has been explored through different methods. One approach involves the bromoaminocyclization of 1,2-disubstituted olefinic amides catalyzed by amino-thiocarbamate, leading to the formation of 2-substituted 3-bromopyrrolidines, which can be further converted into dihydropyrroles and 2-substituted pyrrolidines . Another method includes the transformation of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides into substituted thiazolidin-4-ones, which involves a base-catalyzed reaction with a non-linear Brønsted dependence .
Molecular Structure Analysis
The molecular structure of 3-bromo-1-phenylpyrrolidin-2-one and its derivatives can be characterized by various spectroscopic methods. For instance, the X-ray structure characterization of related compounds, such as antipyrine derivatives, has been performed, revealing the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The chemical reactivity of 3-bromo-1-phenylpyrrolidin-2-one derivatives includes their ability to undergo further chemical transformations. For example, the synthesis of 3-halopyrroles from 2-aryl-1-pyrrolines through α,α-dihalogenation with N-halosuccinimides followed by base-induced monodehydrohalogenation is one such reaction . This demonstrates the versatility of 3-bromo-1-phenylpyrrolidin-2-one as a precursor for synthesizing various halogenated pyrroles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-phenylpyrrolidin-2-one derivatives are influenced by their molecular structure. The solubility behavior of related compounds, such as triorganotin bromides, can vary significantly depending on the substituents present, which affects their potential use in different applications . Additionally, the regioselective synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene indicates the influence of electronic nature and size of substituents on the properties of the resulting compounds .
Applications De Recherche Scientifique
Syntheses and Biological Activities
Scientific Field: Chemical Research
Methods of Application
The compound was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines. These were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol .
Results or Outcomes
The structures of the title compounds were determined by IR, 1H NMR, and HRMS. Their insecticidal and fungicidal activities were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method .
Drug Discovery
Scientific Field: Medicinal Chemistry
Methods of Application: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings, such as proline derivatives .
Results or Outcomes: The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pyridinone in Medicinal Chemistry
Scientific Field: Medicinal and Pharmaceutical Chemistry
Methods of Application: The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
Results or Outcomes: Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Chemodivergent Synthesis
Scientific Field: Organic Chemistry
Methods of Application
The compound was synthesized under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Results or Outcomes: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Anticancer Activity
Scientific Field: Medicinal Chemistry
Methods of Application: Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
Results or Outcomes: Pyrimidine derivatives have shown significant anticancer activity .
Safety And Hazards
The safety information for “3-Bromo-1-phenylpyrrolidin-2-one” includes hazard statements such as H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
3-bromo-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJWDQGHVJQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392733 | |
| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-phenylpyrrolidin-2-one | |
CAS RN |
77868-83-8 | |
| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-3-Bromo-1-phenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

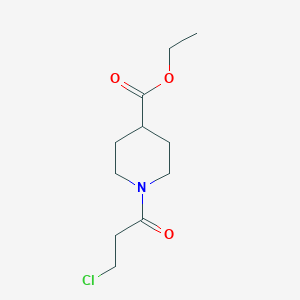
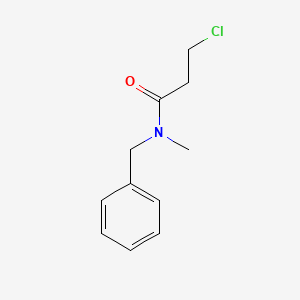
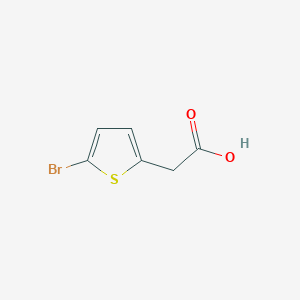

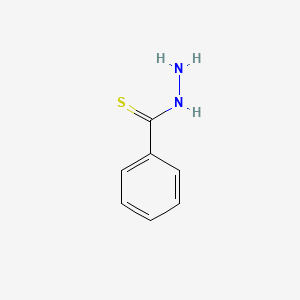
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

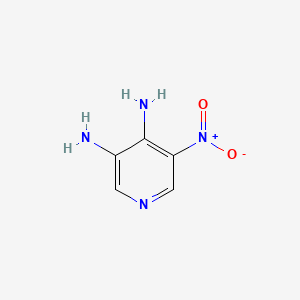
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)




